molecular formula C9H20N2O2S B13158421 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine

4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine

Cat. No.: B13158421
M. Wt: 220.33 g/mol
InChI Key: DQTJZOQDZHBYLN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a propane-2-sulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of 4,4-dimethylpyrrolidine with propane-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The pyrrolidine ring provides a rigid scaffold that can interact with biological macromolecules, potentially leading to biological activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Piperidine: Another nitrogen-containing heterocycle with similar applications but a different ring size.

    Proline: An amino acid with a pyrrolidine ring, used in peptide synthesis.

Uniqueness

4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is unique due to the presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring. This combination of features can lead to distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

4,4-dimethyl-1-propan-2-ylsulfonylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3

InChI Key

DQTJZOQDZHBYLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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